Engineering Advanced Materials: A Technical Guide to mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate
Engineering Advanced Materials: A Technical Guide to mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate
In the realm of advanced polymer synthesis and lithographic material design, the selection of bicyclic monomers dictates the thermal, mechanical, and chemical resilience of the final macromolecular architecture. As an application scientist specializing in macromolecular engineering, I frequently utilize mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate (CAS: 96185-91-0) to bridge the gap between structural rigidity and functional versatility.
This whitepaper provides an in-depth analysis of its chemical structure, physical properties, synthesis methodologies, and its pivotal role in Ring-Opening Metathesis Polymerization (ROMP) and advanced photoresist formulations.
Chemical Structure and Stereochemical Dynamics
The compound, systematically named 3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid as detailed in the, features a highly strained bicyclic [2.2.1] heptene core.
The endo stereochemistry and cis configuration are not merely structural trivia; they are the thermodynamic drivers for its reactivity. The endo face orientation of the dicarboxylate derivatives ensures specific spatial coordination when interacting with transition metal catalysts during polymerization. Furthermore, the asymmetric functionalization—one carboxylic acid and one methyl ester—provides a critical amphiphilic character. The ester group acts as a hydrophobic, protecting entity, while the free carboxylic acid offers a hydrophilic site for further functionalization or base-solubility in lithographic developers.
Structural domains of mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate.
Physical and Chemical Properties
Understanding the physical parameters of this monomer is critical for optimizing reaction conditions and predicting polymer behavior. The rigid bicyclic structure contributes significantly to the high glass transition temperature ( Tg ) of its derivative polymers.
| Property | Value | Scientific Implication |
| CAS Number | 96185-91-0 | Standard identifier for regulatory compliance. |
| Molecular Formula | C10H12O4 | Dictates mass balance in copolymerization. |
| Molecular Weight | 196.20 g/mol | Used for precise stoichiometric calculations. |
| Melting Point | 103 - 105 °C | Indicates high crystalline lattice energy; requires heating for melt-phase reactions. |
| Appearance | White to off-white solid | Purity indicator; discoloration suggests oxidation of the double bond. |
| Solubility | Soluble in MeOH, THF | Enables homogeneous catalysis in polar aprotic/protic solvents. |
Data synthesized from .
Synthesis Protocol: A Self-Validating Methodology
The synthesis of mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate relies on the controlled methanolysis of cis-5-norbornene-endo-2,3-dicarboxylic anhydride [3]. The protocol below is designed as a self-validating system, ensuring that intermediate states dictate the progression to the next step.
Step-by-Step Methanolysis Workflow:
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Reagent Preparation (Anhydrous Conditions): Suspend cis-5-norbornene-endo-2,3-dicarboxylic anhydride (1.0 eq) in anhydrous methanol (10.0 eq).
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Causality: The use of strictly anhydrous methanol is paramount. The presence of water would lead to competitive hydrolysis, yielding the undesired di-carboxylic acid instead of the target mono-ester.
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Thermal Ring-Opening: Heat the suspension to gentle reflux (65 °C) under an inert nitrogen atmosphere for 4 to 6 hours.
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Causality: Methanol acts as both the solvent and the nucleophile. Thermal energy overcomes the activation barrier for nucleophilic acyl substitution, driving the cleavage of the strained five-membered anhydride ring.
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In-Process Monitoring (Self-Validation): Extract a 0.1 mL aliquot, evaporate the solvent, and analyze via ATR-FTIR.
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Validation Check: The reaction is deemed complete only when the characteristic symmetric and asymmetric anhydride C=O stretches (approx. 1860 and 1780 cm⁻¹) completely disappear, replaced by a distinct ester carbonyl stretch (1735 cm⁻¹) and a broad carboxylic acid stretch (1705 cm⁻¹). Do not proceed to workup until this spectral shift is confirmed.
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Crystallization and Isolation: Concentrate the reaction mixture in vacuo to remove excess methanol. Dissolve the resulting crude oil in a minimal volume of warm ethyl acetate, then induce precipitation by the dropwise addition of cold hexanes.
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Causality: The differential solubility profile (highly soluble in polar ethyl acetate, insoluble in non-polar hexanes) forces the pure endo-cis mono-ester to crystallize, leaving trace impurities in the supernatant.
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Step-by-step synthesis workflow via methanolysis and controlled precipitation.
Applications in Advanced Materials
4.1. ArF/KrF Lithographic Photoresists
In semiconductor manufacturing, the drive toward smaller nodes requires photoresists with high transparency at 193 nm (ArF lasers) and 248 nm (KrF lasers). Traditional norbornene-carboxylic acid monomers often emit an offensive odor and suffer from poor etching resistance. The integration of the mono-methyl ester variant directly addresses these issues. As detailed in , introducing the mono-methyl cis-5-norbornene-endo-2,3-dicarboxylate unit into a norbornene-maleic anhydride copolymer structure significantly enhances dry-etching resistance while simultaneously eliminating the offensive odor associated with standard resist synthesis. The free carboxylic acid provides the necessary solubility switch in aqueous alkaline developers upon photo-acid generation.
4.2. Ring-Opening Metathesis Polymerization (ROMP)
The strained bicyclic olefin is an ideal candidate for ROMP [5]. When exposed to transition metal carbene complexes, the relief of ring strain ( ∼27.2 kcal/mol) drives the polymerization forward, yielding linear polymers with pendant functional groups.
ROMP Protocol Summary:
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Initiation: Dissolve the mono-ester monomer in anhydrous dichloromethane (DCM). Add a specific molar ratio of Grubbs' 2nd Generation Catalyst.
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Propagation: The catalyst coordinates to the strained double bond, forming a metallacyclobutane intermediate, which subsequently cleaves to form the growing polymer chain.
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Termination: Quench the living polymer with excess ethyl vinyl ether, which selectively reacts with the active ruthenium carbene to form a stable, inactive complex.
Ring-Opening Metathesis Polymerization (ROMP) pathway for the mono-ester.
References
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Title: 2-Methyl bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate | CID 98465 Source: PubChem, National Institutes of Health URL: [Link]
- Title: US6369181B1 - Copolymer resin, preparation thereof, and photoresist using the same Source: Google Patents URL
